molecular formula C9H12N4S B11891984 5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine

5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine

Cat. No.: B11891984
M. Wt: 208.29 g/mol
InChI Key: IFIVTSFNAHGVAS-UHFFFAOYSA-N
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Description

5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with ethyl, hydrazono, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-ethyl-6-methyl-2-thiouracil with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent at reflux temperature, leading to the formation of the desired hydrazono compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazono group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the thieno[2,3-d]pyrimidine core.

    Reduction: Amino derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine involves its interaction with various molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-6-methyl-2-thiouracil: A precursor in the synthesis of 5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine.

    4-Hydrazono-5-methyl-1,4-dihydrothieno[2,3-d]pyrimidine: A structurally similar compound with different substituents.

    6-Methyl-2-thiouracil: Another related compound with potential biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and hydrazono groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

(5-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C9H12N4S/c1-3-6-5(2)14-9-7(6)8(13-10)11-4-12-9/h4H,3,10H2,1-2H3,(H,11,12,13)

InChI Key

IFIVTSFNAHGVAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=NC=NC(=C12)NN)C

Origin of Product

United States

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